molecular formula C7H5NO3 B2920247 4H-furo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1368193-82-1

4H-furo[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B2920247
CAS No.: 1368193-82-1
M. Wt: 151.121
InChI Key: JMFBVKJFJONNGQ-UHFFFAOYSA-N
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Description

4H-furo[3,2-b]pyrrole-2-carboxylic acid is an organic compound with a unique fused ring structure that combines a furan ring and a pyrrole ring

Mechanism of Action

Mode of Action

It is suggested that the proximity of the electrophilic iminium carbon and the carboxylate favors the collapse and fast formation of the c–o bond . This could be a crucial step in the interaction of the compound with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4H-furo[3,2-b]pyrrole-2-carboxylic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-furo[3,2-b]pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as 3-butynamines, glyoxylic acid, and anilines can be used in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory synthetic routes. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4H-furo[3,2-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4H-furo[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4H-furo[3,2-b]pyrrole-2-carboxylic acid include:

  • 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4H-furo[3,2-b]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-7(10)6-3-4-5(11-6)1-2-8-4/h1-3,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFBVKJFJONNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1OC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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